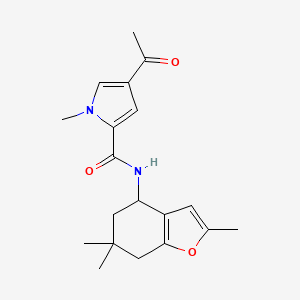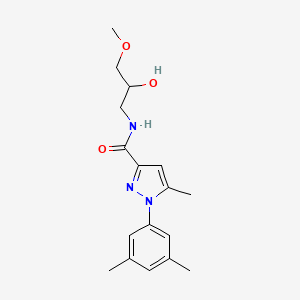![molecular formula C13H14F3N3O4S B7635734 N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTB-Ts" and is a sulfonamide derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. Carbonic anhydrase IX plays a crucial role in the regulation of pH in tumors, and its inhibition can lead to tumor cell death. The inhibition of inflammatory cytokines and chemokines reduces inflammation, which can lead to the development of various diseases.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which leads to decreased tumor cell proliferation and increased tumor cell death. This compound also inhibits the production of inflammatory cytokines and chemokines, leading to reduced inflammation and potential therapeutic applications for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in lab experiments is its high purity and yield. This compound has been synthesized using various methods, which have been reported to yield high purity and yield. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and its use should be carefully monitored.
Zukünftige Richtungen
There are various future directions for the use of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for cancer therapy. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. Another potential direction is the development of this compound as a therapeutic agent for inflammatory diseases. Studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, further studies can be conducted to explore the potential toxicity of this compound and its effects on various cell types.
In conclusion, N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its potential anti-inflammatory, antitumor, and antiproliferative properties. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. This compound has various biochemical and physiological effects, and its use in lab experiments should be carefully monitored. There are various future directions for the use of this compound in scientific research, including the development of this compound as a therapeutic agent for cancer therapy and inflammatory diseases.
Synthesemethoden
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been synthesized using various methods, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-carboxamide in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-amine in the presence of a base. Both methods have been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and antiproliferative properties. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O4S/c1-22-7-6-19-9-10(8-17-19)18-24(20,21)12-4-2-11(3-5-12)23-13(14,15)16/h2-5,8-9,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKNIIFJDBKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)

![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)

![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)